molecular formula C22H19NO2S B14002910 2-benzylsulfanyl-N-(9H-xanthen-9-yl)acetamide CAS No. 7473-58-7

2-benzylsulfanyl-N-(9H-xanthen-9-yl)acetamide

Cat. No.: B14002910
CAS No.: 7473-58-7
M. Wt: 361.5 g/mol
InChI Key: NCYXDZCQCSAFCO-UHFFFAOYSA-N
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Description

2-benzylsulfanyl-N-(9H-xanthen-9-yl)acetamide is a chemical compound that belongs to the class of xanthene derivatives. Xanthene derivatives are known for their diverse biological activities and applications in various fields such as photodynamic therapy, pharmaceuticals, and fluorescent materials . This compound is characterized by the presence of a benzylsulfanyl group and a xanthenyl group attached to an acetamide moiety.

Preparation Methods

The synthesis of 2-benzylsulfanyl-N-(9H-xanthen-9-yl)acetamide can be achieved through various synthetic routes. One common method involves the reaction of 9H-xanthene-9-carboxylic acid with benzyl mercaptan in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the intermediate benzylsulfanyl-xanthene. This intermediate is then reacted with acetic anhydride to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and safety.

Chemical Reactions Analysis

2-benzylsulfanyl-N-(9H-xanthen-9-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, using reducing agents like lithium aluminum hydride.

    Substitution: The benzylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Scientific Research Applications

2-benzylsulfanyl-N-(9H-xanthen-9-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-benzylsulfanyl-N-(9H-xanthen-9-yl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The benzylsulfanyl group may interact with thiol-containing enzymes or proteins, leading to inhibition or modulation of their activity. The xanthenyl group may contribute to the compound’s fluorescent properties, allowing it to be used as a probe in biological studies .

Comparison with Similar Compounds

2-benzylsulfanyl-N-(9H-xanthen-9-yl)acetamide can be compared with other xanthene derivatives such as:

The uniqueness of this compound lies in its specific structural features, such as the benzylsulfanyl group, which may confer distinct biological activities and chemical reactivity compared to other xanthene derivatives.

Properties

CAS No.

7473-58-7

Molecular Formula

C22H19NO2S

Molecular Weight

361.5 g/mol

IUPAC Name

2-benzylsulfanyl-N-(9H-xanthen-9-yl)acetamide

InChI

InChI=1S/C22H19NO2S/c24-21(15-26-14-16-8-2-1-3-9-16)23-22-17-10-4-6-12-19(17)25-20-13-7-5-11-18(20)22/h1-13,22H,14-15H2,(H,23,24)

InChI Key

NCYXDZCQCSAFCO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSCC(=O)NC2C3=CC=CC=C3OC4=CC=CC=C24

Origin of Product

United States

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